m7GpppUmpG
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Overview
Description
The compound m7GpppUmpG is a trinucleotide cap analogue, specifically an oligonucleotide. It is a chemical tool used in the synthesis of RNA featuring either cap 0 or cap 1 structures . The compound is significant in the study of RNA biology and has applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m7GpppUmpG involves the chemical assembly of nucleotides. The process typically includes the coupling of nucleoside monophosphates and diphosphates under specific reaction conditions. The synthesis requires precise control of pH, temperature, and the use of specific catalysts to ensure the correct formation of the trinucleotide structure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to produce the compound in bulk. Quality control measures are implemented to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions: m7GpppUmpG undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized nucleotides.
Reduction: Reduction reactions can modify the functional groups on the nucleotides.
Substitution: Substitution reactions can occur at the phosphate groups or the nucleobases, leading to the formation of modified analogues.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include modified nucleotides and analogues that can be used for further research and applications .
Scientific Research Applications
m7GpppUmpG has a wide range of applications in scientific research, including:
Chemistry: Used as a chemical tool to study RNA synthesis and modification.
Biology: Helps in understanding the role of RNA caps in gene expression and regulation.
Industry: Used in the production of synthetic RNA for various industrial applications.
Mechanism of Action
The mechanism of action of m7GpppUmpG involves its role as a cap analogue in RNA synthesis. It mimics the natural cap structure of RNA, allowing researchers to study the effects of RNA capping on protein expression and stability. The compound interacts with various molecular targets, including RNA polymerases and cap-binding proteins, to modulate RNA synthesis and function .
Comparison with Similar Compounds
- m7GpppAmpG
- m7GpppCmpG
- m7GpppGmpG
Comparison: m7GpppUmpG is unique in its ability to form cap 0 or cap 1 structures, making it a versatile tool for RNA research. Compared to similar compounds, it offers distinct advantages in terms of stability and efficiency in RNA synthesis .
Properties
Molecular Formula |
C31H42N12O26P4 |
---|---|
Molecular Weight |
1122.6 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3R,4R,5R)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C31H42N12O26P4/c1-40-9-43(23-15(40)25(50)39-30(33)37-23)27-19(48)17(46)11(65-27)6-62-71(54,55)68-73(58,59)69-72(56,57)63-7-12-20(21(60-2)28(66-12)41-4-3-13(44)35-31(41)51)67-70(52,53)61-5-10-16(45)18(47)26(64-10)42-8-34-14-22(42)36-29(32)38-24(14)49/h3-4,8-12,16-21,26-28,45-48H,5-7H2,1-2H3,(H10-,32,33,35,36,37,38,39,44,49,50,51,52,53,54,55,56,57,58,59)/t10-,11-,12-,16-,17-,18-,19-,20-,21-,26-,27-,28-/m1/s1 |
InChI Key |
MEMOMTIQEVMCHS-LFTIVBHHSA-N |
Isomeric SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=O)NC5=O)OC)OP(=O)(O)OC[C@@H]6[C@H]([C@H]([C@@H](O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O)O |
Canonical SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)OC)OP(=O)(O)OCC6C(C(C(O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O)O |
Origin of Product |
United States |
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